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Compound of Interest

Compound Name: 2-Ethylpiperazine

Cat. No.: B087285 Get Quote

Abstract
2-Ethylpiperazine is a chiral heterocyclic amine that serves as a crucial building block in

modern medicinal chemistry and materials science. Its unique structural features—a

combination of a privileged piperazine scaffold with a chiral center—impart specific

stereochemical and physicochemical properties that are highly sought after in the design of

novel bioactive molecules. This technical guide provides an in-depth analysis of 2-
Ethylpiperazine's chemical structure, stereoisomerism, physicochemical properties,

spectroscopic profile, and reactivity. Furthermore, it explores its synthetic utility, particularly in

the context of drug development, offering insights for researchers, chemists, and formulation

scientists.

Molecular Structure and Stereochemistry
2-Ethylpiperazine is a six-membered heterocyclic compound containing two nitrogen atoms at

the 1 and 4 positions, with an ethyl substituent at the 2-position.[1] This substitution creates a

chiral center at the C2 carbon, meaning the molecule exists as a pair of enantiomers: (R)-2-
Ethylpiperazine and (S)-2-Ethylpiperazine.

The presence and specific configuration of this chiral center are paramount in drug

development, as stereoisomers often exhibit different pharmacological activities and metabolic
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profiles. The commercially available compound is typically a racemic mixture, but stereospecific

syntheses can yield the individual enantiomers.[2]

Key Identifiers:

IUPAC Name: 2-ethylpiperazine[1]

CAS Number (Racemate): 13961-37-0[1]

Molecular Formula: C₆H₁₄N₂[1]

InChI Key: DXOHZOPKNFZZAD-UHFFFAOYSA-N[1]

Canonical SMILES: CCC1CNCCN1[1]

Caption: Figure 1: Molecular structure of 2-Ethylpiperazine highlighting the chiral center at the

C2 position.

Physicochemical Properties
The physicochemical properties of 2-Ethylpiperazine are fundamental to its handling,

reactivity, and role in formulation. The two nitrogen atoms confer basicity, while the ethyl group

adds lipophilicity compared to unsubstituted piperazine.
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Property Value Source

Molecular Weight 114.19 g/mol [1]

Appearance Clear, colorless to yellow liquid Inferred from[3]

pKa

The basicity of 2-

ethylpiperazine is a critical

parameter. While direct pKa

values are not readily

available, data for the

structurally similar 2-

methylpiperazine show two

distinct pKa values,

corresponding to the two

nitrogen atoms. The addition of

an alkyl group to the ring

generally influences these

values, which are crucial for its

behavior in biological systems

and as a reactant in chemical

synthesis.

[4][5]

Solubility
Miscible in water and soluble in

common organic solvents.
Inferred from[3][6]

Hazard Summary

Harmful if swallowed, inhaled,

or in contact with skin. Causes

skin and serious eye irritation.

May cause respiratory

irritation.

[1]

Spectroscopic Profile
Spectroscopic analysis is essential for the identification and quality control of 2-
Ethylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is complex due to the molecule's asymmetry. Key

expected signals include:

A triplet and a quartet corresponding to the ethyl group (-CH₂-CH₃).

A series of complex multiplets for the seven piperazine ring protons. The protons on the

carbons adjacent to the chiral center (C3 and C6) are diastereotopic, leading to more

complex splitting patterns.

One or two broad singlets for the N-H protons, which may exchange with D₂O.

¹³C NMR: A ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the

molecule, reflecting the lack of symmetry.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.[1]

N-H Stretch: A moderate to strong absorption band in the region of 3200-3400 cm⁻¹ is

characteristic of the secondary amine N-H stretching vibrations.

C-H Stretch: Strong bands between 2850-3000 cm⁻¹ correspond to the aliphatic C-H

stretching of the ethyl group and the piperazine ring.

N-H Bend: An absorption band around 1600 cm⁻¹ is typically observed for N-H bending.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[1]

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 114.19) should be

observable.

Fragmentation: Common fragmentation pathways include the loss of the ethyl group (M-29)

and cleavage of the piperazine ring, leading to characteristic fragment ions that can be used

for structural confirmation. The fragmentation pattern of the related 2-methylpiperazine

serves as a useful reference.[7]
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Reactivity and Synthetic Applications
The synthetic utility of 2-Ethylpiperazine stems from the differential reactivity of its two

secondary amine nitrogens.

Nucleophilicity: Both nitrogen atoms are nucleophilic and can participate in reactions such as

alkylation, acylation, and condensation.

Regioselectivity: The N1 nitrogen is sterically hindered by the adjacent ethyl group.

Consequently, reactions with electrophiles often occur preferentially at the less hindered N4

position. This regioselectivity is a powerful tool in multi-step synthesis, allowing for the

controlled, sequential functionalization of the piperazine ring.

This differential reactivity can be exploited in a common synthetic workflow:

Experimental Protocol: Regioselective Functionalization

Selective Protection: The less hindered N4 amine can be selectively protected using a

standard protecting group (e.g., Boc-anhydride). This step directs subsequent reactions to

the N1 position.

N1 Functionalization: The N1 amine is then reacted with a desired electrophile (e.g., an alkyl

halide or acyl chloride).

Deprotection: The protecting group on N4 is removed under appropriate conditions (e.g.,

acid treatment for a Boc group), yielding a 1,4-disubstituted 2-ethylpiperazine derivative

with different substituents at each nitrogen.

Caption: Figure 2: General workflow for the regioselective functionalization of 2-
Ethylpiperazine.

Importance in Drug Discovery
The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in

a vast number of FDA-approved drugs.[8][9][10] Its ability to engage in hydrogen bonding and

its favorable pharmacokinetic properties make it an ideal component for modulating drug

solubility and cell permeability.
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Derivatives of 2-Ethylpiperazine are investigated for a wide range of therapeutic applications,

including:

Anticancer Agents: The piperazine ring is a core component of many kinase inhibitors and

other anticancer drugs.[11][12]

Central Nervous System (CNS) Agents: Piperazine derivatives are widely used as

antipsychotic, antidepressant, and anxiolytic drugs.[8][9]

Antiviral and Antimicrobial Agents: The scaffold is also present in various compounds with

antiviral and antimicrobial properties.[10]

The ethyl group at the C2 position provides a lipophilic handle and a specific 3D vector that can

be crucial for optimizing ligand-receptor binding interactions, enhancing potency, and improving

selectivity.

Conclusion
2-Ethylpiperazine is a versatile and valuable building block for chemical synthesis, particularly

in the pharmaceutical industry. Its unique combination of a chiral center and a differentially

reactive piperazine ring offers chemists a sophisticated tool for creating complex,

stereochemically defined molecules. A thorough understanding of its structure, properties, and

reactivity is essential for leveraging its full potential in the development of next-generation

therapeutics and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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